1-Methanesulfonyl-3-(propan-2-yl)cyclobutane-1-carboxylic acid 1-Methanesulfonyl-3-(propan-2-yl)cyclobutane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17531458
InChI: InChI=1S/C9H16O4S/c1-6(2)7-4-9(5-7,8(10)11)14(3,12)13/h6-7H,4-5H2,1-3H3,(H,10,11)
SMILES:
Molecular Formula: C9H16O4S
Molecular Weight: 220.29 g/mol

1-Methanesulfonyl-3-(propan-2-yl)cyclobutane-1-carboxylic acid

CAS No.:

Cat. No.: VC17531458

Molecular Formula: C9H16O4S

Molecular Weight: 220.29 g/mol

* For research use only. Not for human or veterinary use.

1-Methanesulfonyl-3-(propan-2-yl)cyclobutane-1-carboxylic acid -

Molecular Formula C9H16O4S
Molecular Weight 220.29 g/mol
IUPAC Name 1-methylsulfonyl-3-propan-2-ylcyclobutane-1-carboxylic acid
Standard InChI InChI=1S/C9H16O4S/c1-6(2)7-4-9(5-7,8(10)11)14(3,12)13/h6-7H,4-5H2,1-3H3,(H,10,11)
Standard InChI Key ZTFKQCXOSUUVAJ-UHFFFAOYSA-N
Canonical SMILES CC(C)C1CC(C1)(C(=O)O)S(=O)(=O)C

1-Methanesulfonyl-3-(propan-2-yl)cyclobutane-1-carboxylic acid is a complex organic compound featuring a cyclobutane ring with a methanesulfonyl group and a carboxylic acid functional group. This compound has garnered significant interest in organic chemistry due to its unique structural features and potential applications in medicinal chemistry.

Synthesis Methods

The synthesis of 1-Methanesulfonyl-3-(propan-2-yl)cyclobutane-1-carboxylic acid typically involves cyclization reactions and functional group transformations. The process often requires specific solvents like dichloromethane or tetrahydrofuran and catalysts such as palladium or copper complexes to facilitate the reactions. Purification techniques, including distillation or chromatography, are crucial to achieve high purity and yield.

Chemical Reactions

This compound can undergo various chemical reactions, including oxidation reactions, which may utilize oxidizing agents like hydrogen peroxide or potassium permanganate under acidic conditions. The controlled conditions are essential to ensure selectivity and yield in these reactions.

Potential Applications

1-Methanesulfonyl-3-(propan-2-yl)cyclobutane-1-carboxylic acid is primarily used in scientific research, contributing valuable insights into organic synthesis and medicinal applications. Its unique structural features make it a subject of interest for developing new synthetic methodologies and exploring potential therapeutic applications.

Comparison with Similar Compounds

Other cyclobutane derivatives, such as 1-(Propan-2-yl)cyclobutane-1-carboxylic acid, have simpler structures but share similar applications in organic chemistry research. These compounds often serve as starting materials or intermediates in the synthesis of more complex molecules .

CompoundMolecular FormulaMolecular WeightFunctional Groups
1-Methanesulfonyl-3-(propan-2-yl)cyclobutane-1-carboxylic acidNot explicitly providedNot explicitly providedMethanesulfonyl, carboxylic acid, propan-2-yl
1-(Propan-2-yl)cyclobutane-1-carboxylic acidC8H14O2142.20 g/molCarboxylic acid, propan-2-yl

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator